molecular formula C13H18N2S B14387892 2-Ethyl-5-phenyl-3-(propan-2-yl)-2,3-dihydro-1,3,4-thiadiazole CAS No. 90057-70-8

2-Ethyl-5-phenyl-3-(propan-2-yl)-2,3-dihydro-1,3,4-thiadiazole

Cat. No.: B14387892
CAS No.: 90057-70-8
M. Wt: 234.36 g/mol
InChI Key: LJGKFVFWMREFBW-UHFFFAOYSA-N
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Description

2-Ethyl-5-phenyl-3-(propan-2-yl)-2,3-dihydro-1,3,4-thiadiazole is an organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-phenyl-3-(propan-2-yl)-2,3-dihydro-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate alkylating agent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of thiadiazoles, including this compound, may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-phenyl-3-(propan-2-yl)-2,3-dihydro-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-phenyl-3-(propan-2-yl)-2,3-dihydro-1,3,4-thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Ethyl-5-phenyl-3-(propan-2-yl)-2,3-dihydro-1,3,4-thiadiazole include other thiadiazoles with different substituents, such as:

  • 2-Methyl-5-phenyl-3-(propan-2-yl)-2,3-dihydro-1,3,4-thiadiazole
  • 2-Ethyl-5-(4-methylphenyl)-3-(propan-2-yl)-2,3-dihydro-1,3,4-thiadiazole

Uniqueness

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the ethyl, phenyl, and isopropyl groups may confer unique properties compared to other thiadiazoles, making it a compound of interest for further research and development.

Properties

CAS No.

90057-70-8

Molecular Formula

C13H18N2S

Molecular Weight

234.36 g/mol

IUPAC Name

2-ethyl-5-phenyl-3-propan-2-yl-2H-1,3,4-thiadiazole

InChI

InChI=1S/C13H18N2S/c1-4-12-15(10(2)3)14-13(16-12)11-8-6-5-7-9-11/h5-10,12H,4H2,1-3H3

InChI Key

LJGKFVFWMREFBW-UHFFFAOYSA-N

Canonical SMILES

CCC1N(N=C(S1)C2=CC=CC=C2)C(C)C

Origin of Product

United States

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